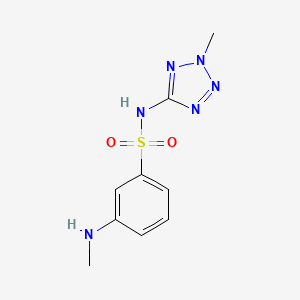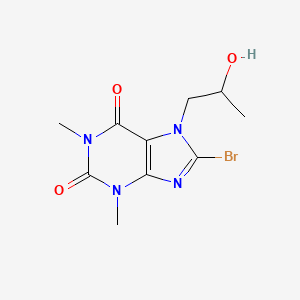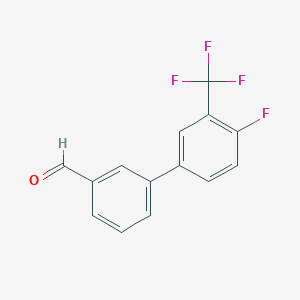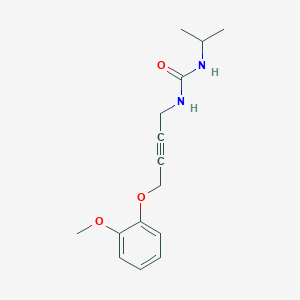
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide is a chemical compound belonging to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse biological applications, particularly in medicinal chemistry due to their structural similarity to carboxylic acids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide typically involves the reaction of 2-methyl-2H-1,2,3,4-tetrazole with 3-(methylamino)benzene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations to achieve consistent product quality.
化学反应分析
Types of Reactions: N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfates.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the tetrazole ring or the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Sulfonic acids, sulfates.
Reduction Products: Amines, reduced derivatives.
Substitution Products: Various derivatives of the tetrazole and benzene rings.
科学研究应用
Chemistry: In chemistry, N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural similarity to carboxylic acids allows it to act as a bioisostere in biological systems.
Medicine: In medicinal chemistry, the compound is explored for its therapeutic potential. It has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
作用机制
The mechanism by which N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Candesartan: An angiotensin II receptor antagonist used to treat high blood pressure and heart failure.
Tetrazole Derivatives: Other tetrazole derivatives used in medicinal chemistry and material science.
Uniqueness: N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(methylamino)benzene-1-sulfonamide stands out due to its specific structural features and reactivity profile. Its ability to act as a bioisostere and its diverse applications in chemistry, biology, medicine, and industry highlight its uniqueness compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms. Its versatility and potential in various fields make it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
3-(methylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2S/c1-10-7-4-3-5-8(6-7)18(16,17)13-9-11-14-15(2)12-9/h3-6,10H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJMRTPCDMOUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)S(=O)(=O)NC2=NN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid](/img/structure/B2567385.png)
![N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide](/img/structure/B2567386.png)

![2-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2567389.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2567390.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2567394.png)

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2567396.png)

![N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide](/img/structure/B2567398.png)


![(5-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2567403.png)
